In Vivo Antifungal Efficacy: (Z)-α-Santalol Extends Host Survival vs. β-Isomer and Standard-of-Care Antifungal
In a Galleria mellonella larval infection model challenged with Madurella mycetomatis, (Z)-α-santalol treatment significantly extended median survival compared to both the (Z)-β-isomer and the clinical antifungal drug itraconazole. The study directly compared isolated (Z)-α-santalol, (Z)-β-santalol, crude sandalwood essential oil, and itraconazole under identical experimental conditions [1][2].
| Evidence Dimension | In vivo antifungal efficacy (survival extension) |
|---|---|
| Target Compound Data | (Z)-α-santalol: Significantly extended larval lifespan vs. controls |
| Comparator Or Baseline | (Z)-β-santalol: No significant survival extension; Itraconazole: No significant survival extension; Crude essential oil: No significant survival extension |
| Quantified Difference | Only (Z)-α-santalol demonstrated statistically significant lifespan extension; β-isomer and itraconazole were ineffective |
| Conditions | Galleria mellonella larvae infected with Madurella mycetomatis (eumycetoma causative agent); compound administered at defined doses; survival monitored over time |
Why This Matters
This in vivo efficacy data differentiates (Z)-α-santalol from its β-isomer and even a clinical antifungal, supporting its selection as a lead compound for neglected tropical disease research.
- [1] MDPI Molecules. (2025). Sandalwood Sesquiterpene (Z)-α-Santalol Exhibits In Vivo Efficacy Against Madurella mycetomatis in Galleria mellonella Larvae. Molecules, 30(20), 4090. View Source
- [2] Guideline Central. Sandalwood Sesquiterpene (Z)-α-Santalol Exhibits In Vivo Efficacy Against Madurella mycetomatis in Larvae. PubMed ID 41157109. View Source
